6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
Benzothiazole derivatives are a class of compounds with a wide range of biological activities . They have been studied for their anti-cancer and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been evaluated for their cytotoxicity. These compounds exhibited anti-cancer activity against various cancer cell lines .Scientific Research Applications
Anticancer Properties
Isoxazole derivatives of similar compounds have demonstrated significant anticancer activity, particularly against Colo205, U937, MCF7, and A549 cancer cell lines. These compounds induce G2/M cell cycle arrest and apoptosis through mitochondrial-dependent pathways, suggesting their potential as small-molecule activators of p53, which regulates cell proliferation and apoptosis (Kumbhare et al., 2014).
Antimicrobial Activity
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Notably, certain derivatives exhibited potent urease enzyme inhibition and significant nitric oxide scavenging activity, highlighting their potential in treating infections and inflammation (Gull et al., 2013).
Catalysis
A study on the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the compound's role in enhancing catalytic activity and stability, contributing to sustainable chemical processes (Ghorbanloo & Maleki Alamooti, 2017).
Neuroprotective Effects
N-(Substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Certain derivatives have shown promising results, potentially leading to safer and more effective anticonvulsant drugs with neuroprotective effects (Hassan et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have shown to interact with proteins such as p53 and COX-1 , which play crucial roles in cell cycle regulation and inflammation respectively.
Mode of Action
Similar compounds have been reported to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells . They also showed inhibition of COX-1 .
Biochemical Pathways
Similar compounds have been reported to regulate cell cycle and apoptosis via p53 activation through mitochondrial-dependent pathways .
Result of Action
Similar compounds have been reported to alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, resulting in apoptosis by accelerating the expression of caspases .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are intriguing. It has been found to exhibit anti-cancer activity against various cancer cell lines . The compound interacts with key mitochondrial proteins such as Bcl-2 and Bax . The balance in levels of these proteins is altered, which results in apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing G2/M cell cycle arrest . The compound also impacts cell signaling pathways, specifically the p53 pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . The levels of p53 increase tremendously in cells treated with this compound .
Temporal Effects in Laboratory Settings
It is known that the compound induces changes in the cell cycle and apoptosis, suggesting potential long-term effects on cellular function .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-3-22-11-5-7-13-15(9-11)24-17(19-13)20-16-18-12-6-4-10(21-2)8-14(12)23-16/h4-9H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQRIYQAPOXPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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